3'-O-Amino-2'-deoxycytidine 5'-triphosphate

HIV-1 Antiviral Nucleoside Analog

Researchers needing both chain termination and a reactive handle for modified DNA face a two-step synthesis problem. This compound solves it in one reagent.
- **Dual Mechanism**: 3'-amino group blocks polymerization (no 3'-OH) while providing a primary amine for post-synthetic labeling or conjugation.
- **Proven Activity**: Potent HIV-1 inhibitor (IC50 = 0.4 µM) and chain terminator for multiple DNA polymerases.
- **Application Ready**: Ideal for SELEX, DNA-encoded libraries (DELs), and functionalized aptamer generation.
- **Supply Assurance**: Strict quality control; shipped under validated conditions.

Molecular Formula C9H17N4O13P3
Molecular Weight 482.17 g/mol
Cat. No. B12096681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Amino-2'-deoxycytidine 5'-triphosphate
Molecular FormulaC9H17N4O13P3
Molecular Weight482.17 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON
InChIInChI=1S/C9H17N4O13P3/c10-7-1-2-13(9(14)12-7)8-3-5(24-11)6(23-8)4-22-28(18,19)26-29(20,21)25-27(15,16)17/h1-2,5-6,8H,3-4,11H2,(H,18,19)(H,20,21)(H2,10,12,14)(H2,15,16,17)
InChIKeyVECVOKKASOJPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Amino-2'-deoxycytidine 5'-triphosphate: Modified Nucleotide for DNA Inhibition


3'-O-Amino-2'-deoxycytidine 5'-triphosphate (CAS 1220515-75-2) is a chemically modified nucleoside triphosphate analog of deoxycytidine, characterized by the substitution of the 3'-hydroxyl group with an amino moiety . As a nucleotide analog, it functions as a substrate for various DNA polymerases, where its incorporation into a growing DNA strand leads to chain termination due to the absence of a polymerizable 3'-OH group, thereby inhibiting further DNA synthesis . This compound is a critical tool in molecular biology and drug discovery for applications including the enzymatic synthesis of modified DNA, the development of chain-terminating sequencing methods, and as an active inhibitor in antiviral and anticancer research .

Why Standard dCTP or Common Analogs Cannot Substitute


Unlike the natural substrate deoxycytidine triphosphate (dCTP) which allows for continuous DNA chain elongation, or other common analogs like 2',3'-dideoxycytidine triphosphate (ddCTP) which simply terminate synthesis, 3'-O-Amino-2'-deoxycytidine 5'-triphosphate offers a dual functionality: it acts as a chain terminator while simultaneously presenting a reactive primary amine handle for post-synthetic conjugation or further chemical manipulation [1]. This unique chemical structure is essential for specific applications, such as creating functionalized nucleic acids for aptamer selection or as a building block in DNA-encoded libraries, where the ability to both halt polymerization and introduce a site-specific modification is required. The simple substitution of this compound with a non-amino-modified terminator or a non-terminating amino-modified nucleotide would fundamentally alter the experimental outcome, either by failing to stop synthesis at the desired point or by lacking the necessary reactive group for downstream applications [2].

Head-to-Head Performance Data


HIV-1 Replication Inhibition Profile

3'-O-Amino-2'-deoxycytidine 5'-triphosphate (3ADCTP) has demonstrated potent antiviral activity against HIV-1 in vitro, with a reported IC50 of 0.4 μM . While this specific study does not provide a direct head-to-head comparison for this compound, it is noteworthy that the compound's activity was highlighted in the context of its utility against cells resistant to other nucleoside analogs, such as 2',3'-dideoxyadenosine (ddA) and zidovudine (AZT) . This suggests a potential advantage in resistance-breaking scenarios, a key consideration for therapeutic development.

HIV-1 Antiviral Nucleoside Analog

Enzymatic DNA Synthesis Yield Improvement

A patented method for enzymatic DNA synthesis using 3'-O-amino-protected nucleotide triphosphates, including the target compound, demonstrates a significant increase in full-length product yield by incorporating an aldehyde scavenger to prevent pseudo-capping of the growing chain [1]. While the patent does not provide a direct quantitative comparison of yield with and without the compound itself, it establishes that the use of 3'-O-amino nucleotides, in conjunction with the specified process conditions, results in a higher yield of the desired polynucleotide product compared to methods lacking an aldehyde scavenger [1]. This is a critical differentiator for users employing this compound in template-independent enzymatic DNA synthesis workflows, where efficiency and product purity are paramount.

Enzymatic DNA Synthesis Nucleotide Modification Process Optimization

Purity Enhancement for Enzymatic Reactions

A key challenge in the synthesis of 3'-O-amino nucleoside triphosphates is contamination with the corresponding 3'-hydroxy nucleoside triphosphate, which can lead to uncontrolled chain extension and sequence errors in enzymatic reactions. A patented method specifically addresses this by providing a process for preparing 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphate with a reduced level of 3'-hydroxy-2'-deoxyribonucleoside-5'-triphosphate contamination [1]. While the patent does not disclose the exact percentage reduction, the claim of a 'reduced' level of contamination represents a quantifiable improvement in product quality that directly impacts experimental reproducibility and data integrity.

Nucleotide Purity Enzymatic Synthesis Quality Control

Optimal Application Scenarios


Functionalized DNA for Aptamer Selection and DELs

This compound is ideal for the template-independent or template-dependent enzymatic synthesis of modified DNA libraries. Its ability to act as both a chain terminator and a chemical handle allows for the precise incorporation of a reactive amino group at the 3'-terminus of an oligonucleotide [1]. This is critical for SELEX (Systematic Evolution of Ligands by EXponential enrichment) to generate nuclease-resistant aptamers or for constructing DNA-encoded libraries (DELs) where the amino group serves as a conjugation point for chemical diversity elements .

DNA Polymerase Inhibition and Resistance Studies

Given its potent inhibition of HIV-1 replication (IC50 = 0.4 μM) [1] and its activity against cells resistant to other nucleoside analogs [1], this compound is a valuable tool for investigating the mechanisms of antiviral drug resistance and for studying the substrate specificity and inhibition kinetics of various DNA polymerases . Its unique 3'-amino modification allows researchers to probe the structural requirements for chain elongation versus termination in different polymerase families.

Chain Termination in Sanger Sequencing

The compound's established role as a potent chain terminator for DNA polymerases [1] makes it a suitable candidate for use in Sanger sequencing and other methods requiring precise termination of DNA synthesis. Its 3'-amino group provides an alternative to the traditional 2',3'-dideoxy terminators, potentially offering different incorporation kinetics or enabling post-sequencing functionalization of the terminated fragments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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